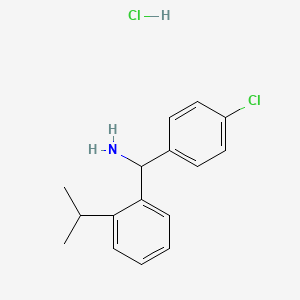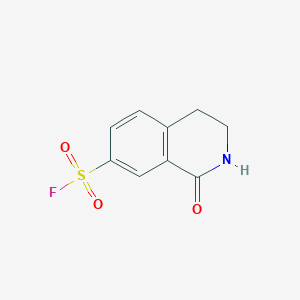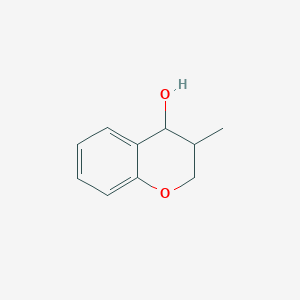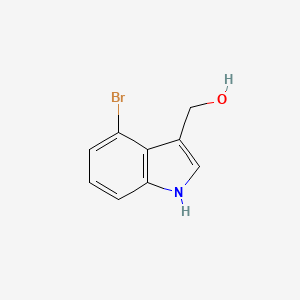
1H-Indole-3-methanol, 4-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-methanol, 4-bromo- is a chemical compound with the molecular formula C9H8BrNO . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . A key step in the synthesis of indole derivatives involves the Vilsmeier formylation of the indole at the 3-position . The aldehyde group is then reduced to obtain an alcohol .Molecular Structure Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids . The indole ring is almost planar, for example, the N1―C2―C3―C3a torsional angle is nearly zero .Chemical Reactions Analysis
Indole derivatives play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . The construction of indoles as a moiety in selected alkaloids has been highlighted in recent applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Indole-3-methanol, 4-bromo- include its molecular formula C9H8BrNO . More specific properties such as melting point, boiling point, and density were not found in the available sources.作用機序
The mechanism of action of 1H-Indole-3-methanol, 4-bromo- is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription. It can also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1H-Indole-3-methanol, 4-bromo- has been shown to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 1H-Indole-3-methanol, 4-bromo- in lab experiments is its potential use in cancer research. It has also been investigated for its potential use in the treatment of neurodegenerative diseases. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1H-Indole-3-methanol, 4-bromo-. One direction is the investigation of its potential use in combination therapy with other anticancer drugs. Another direction is the investigation of its potential use in the treatment of other neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
1H-Indole-3-methanol, 4-bromo- is a chemical compound that has been widely studied for its potential use in various scientific research applications. The compound has been shown to have anticancer properties and can induce apoptosis in cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
合成法
The synthesis of 1H-Indole-3-methanol, 4-bromo- can be achieved using different methods. One of the most common methods is the reaction between 4-bromoindole and indole-3-carboxaldehyde in the presence of a catalyst. Another method involves the reaction between 4-bromoindole and indole-3-acetonitrile in the presence of a base.
科学的研究の応用
1H-Indole-3-methanol, 4-bromo- has been investigated for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anticancer properties and can induce apoptosis in cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
特性
IUPAC Name |
(4-bromo-1H-indol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-4,11-12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCHTQXMJNCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158748-26-5 |
Source


|
| Record name | (4-bromo-1H-indol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Methyl-5-(2-phenylethyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2836251.png)
![1-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2836252.png)
![[4-(3-Bromo-benzoyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2836253.png)

![1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2836258.png)
![(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2836260.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2836262.png)
![N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836263.png)
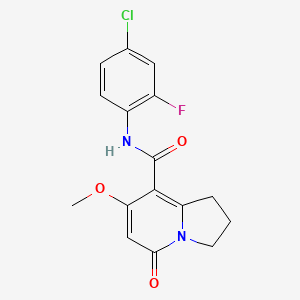
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate](/img/structure/B2836267.png)
